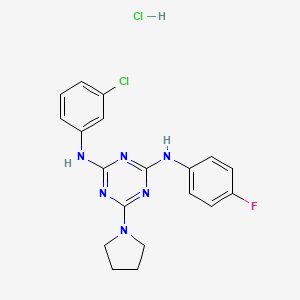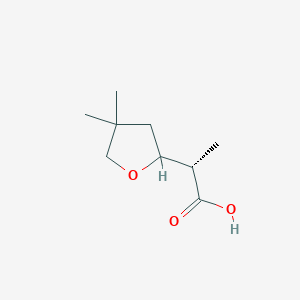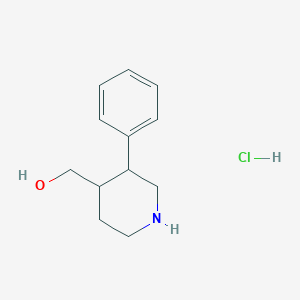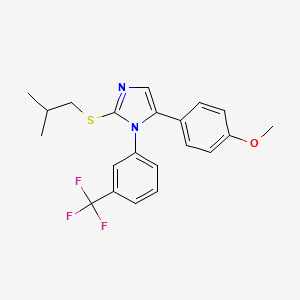
N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide, also known as ACPA, is a synthetic compound that is commonly used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a critical role in regulating various physiological processes, including pain, inflammation, and mood. ACPA is a potent agonist of the CB1 receptor, which is one of the two main receptors in the endocannabinoid system.
作用机制
N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Upon binding to the CB1 receptor, this compound induces a conformational change that activates downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase. These signaling pathways ultimately lead to the modulation of various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, hypothermia, and locomotor suppression. It has also been implicated in the regulation of appetite, memory, and anxiety. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the main advantages of using N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide in scientific research is its high potency and selectivity for the CB1 receptor. This allows researchers to selectively activate the CB1 receptor and investigate its downstream signaling pathways without affecting other receptors or signaling pathways. However, one of the main limitations of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
未来方向
There are several future directions for research on N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of immune function and inflammation. This compound has been shown to have anti-inflammatory effects in various animal models, and further research is needed to investigate its potential therapeutic applications in inflammatory diseases. Another area of interest is the development of novel compounds that selectively target the CB1 receptor and have improved pharmacokinetic properties. These compounds could have potential applications in the treatment of various neurological and psychiatric disorders.
合成方法
N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-bromoaniline with cyclohexanone to form 4-acetamidocyclohexanone. This intermediate is then converted to this compound by reacting it with methyl propiolate in the presence of a base such as potassium carbonate. The final product is purified using chromatography techniques to obtain a high-purity compound suitable for scientific research.
科学研究应用
N-(4-Acetamidocyclohexyl)-N-methylprop-2-enamide has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. It is commonly used as a tool compound to selectively activate the CB1 receptor and investigate its downstream signaling pathways. This compound has been shown to have a range of effects on the central nervous system, including analgesia, hypothermia, and locomotor suppression. It has also been implicated in the regulation of appetite, memory, and anxiety.
属性
IUPAC Name |
N-(4-acetamidocyclohexyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-12(16)14(3)11-7-5-10(6-8-11)13-9(2)15/h4,10-11H,1,5-8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPJKDDOFQHYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)


![4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine](/img/structure/B2486043.png)


![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)
![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)


![({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2486054.png)


